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molecular formula C14H15NO2 B3023596 2-(4-Phenoxyphenoxy)ethanamine CAS No. 72490-14-3

2-(4-Phenoxyphenoxy)ethanamine

Cat. No. B3023596
M. Wt: 229.27 g/mol
InChI Key: FBLANPWAVFBRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115237B2

Procedure details

Mesitylene (24 mL) was added into a round bottom flask containing 4-phenoxyphenol (5.00 g, 26.85 mmol). Potassium methoxide (25% in methanol) (0.79 mL, 2.685 mmol) was added and stirred for 15 minutes. 2-oxazolidinone (2.34 g, 26.85 mmol) was then added, and the reaction mixture was heated to reflux temperature and stirred for 16 h. After cooling the reaction mixture to room temperature, the reaction mixture was filtered over Celite® and the solvent evaporated under reduced pressure. The crude reaction product was isolated by flash column chromatography to yield 2.75 g (45%) of the amine. 1H NMR (MeOD, 400 MHz) δ 8.21-8.11 (m, 2H), 8.35-7.91 (m, 1H), 7.83-7.67 (m, 6H), 7.02-6.96 (m, 2H), 4.71 (dd, 2H, J=5.9, 5.9 Hz), 3.68 (dd, 2H, J=5.8, 5.8 Hz).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Potassium methoxide
Quantity
0.79 mL
Type
reactant
Reaction Step Three
Quantity
2.34 g
Type
reactant
Reaction Step Four
Name
Yield
45%

Identifiers

REACTION_CXSMILES
C1(C)C=C(C)C=C(C)C=1.[O:10]([C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C[O-].[K+].O1[CH2:31][CH2:30][NH:29]C1=O>>[O:10]([C:17]1[CH:18]=[CH:19][C:20]([O:23][CH2:31][CH2:30][NH2:29])=[CH:21][CH:22]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)O
Step Three
Name
Potassium methoxide
Quantity
0.79 mL
Type
reactant
Smiles
C[O-].[K+]
Step Four
Name
Quantity
2.34 g
Type
reactant
Smiles
O1C(NCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Celite®
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was isolated by flash column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(OCCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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